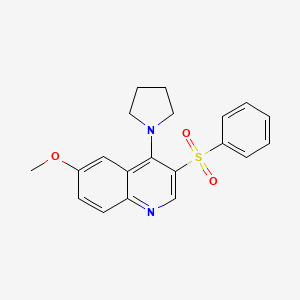

3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

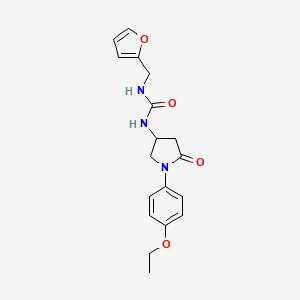

The compound “3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline” is a complex organic molecule that contains a quinoline core, which is a type of nitrogen-containing heterocycle . It also contains a benzenesulfonyl group, a methoxy group, and a pyrrolidin-1-yl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoline core, followed by the addition of the benzenesulfonyl, methoxy, and pyrrolidin-1-yl groups . The exact methods and conditions would depend on the specific reactions involved .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline core would provide a rigid, planar structure, while the benzenesulfonyl, methoxy, and pyrrolidin-1-yl groups would add complexity and potentially introduce stereochemistry .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the benzenesulfonyl group might be susceptible to nucleophilic substitution reactions, while the methoxy group could potentially be demethylated under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .科学的研究の応用

Synthetic Methodologies and Chemical Properties

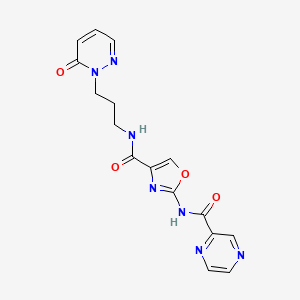

Quinoline derivatives, including those similar to 3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline, are key scaffolds in organic synthesis, showing a wide range of biological and chemical properties. They have been synthesized through various methods, including facile synthesis techniques for pyrrolo[2,3-c]quinoline derivatives, indicating the compound's role in the development of new synthetic pathways (Molina, Alajarín, & Sánchez-Andrada, 1993). Such methodologies often aim at creating compounds with potential biological activity or for further chemical modifications.

Corrosion Inhibition

Quinoline derivatives are known for their anticorrosive properties. They effectively inhibit metallic corrosion, which is crucial in industrial applications, especially in protecting metal surfaces from degradation. The incorporation of functional groups like methoxy and pyrrolidinyl enhances their binding to metal surfaces, forming stable complexes that prevent corrosion (Verma, Quraishi, & Ebenso, 2020).

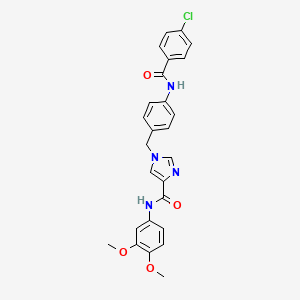

Anticancer Activity

Certain quinoline derivatives exhibit potent anticancer activities. They are used as parental compounds for synthesizing molecules with anticancer benefits, showing effectiveness against various cancer cell lines. The structural diversity obtained by substituting the quinoline ring system allows for the exploration of new anticancer agents with specific mechanisms of action, including the inhibition of key cellular pathways (Solomon & Lee, 2011).

Antimicrobial and Antiplasmodial Activity

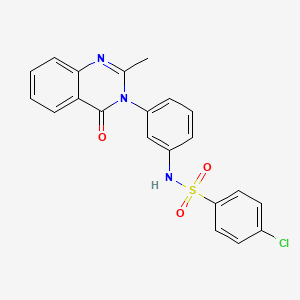

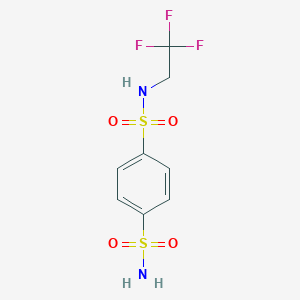

The synthesis of quinoline derivatives linked with sulfonamide moieties has been explored for their antimicrobial properties. These compounds, including those structurally related to this compound, have shown high activity against Gram-positive bacteria, demonstrating their potential as antimicrobial agents ( ). Furthermore, functionalized aminoquinolines have been evaluated for their antiplasmodial and antifungal activities, revealing moderate potency against Plasmodium falciparum strains and certain fungal species, which highlights their therapeutic potential in treating malaria and fungal infections (Vandekerckhove et al., 2015).

作用機序

Target of Action

Compounds with a pyrrolidine ring, such as this one, have been reported to show target selectivity towards various proteins . Quinolone antibiotics, which share a similar structure, primarily target bacterial enzymes like topoisomerase IV and DNA gyrase .

Mode of Action

It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . Quinolones, which are structurally similar, inhibit bacterial nucleic acid synthesis by disrupting the enzymes topoisomerase IV and DNA gyrase .

Biochemical Pathways

Quinolones, which are structurally similar, disrupt the bacterial topoisomerase type ii, inhibiting the catalytic activity of dna gyrase and topoisomerase iv . These enzymes are critical for regulating the chromosomal supercoiling required for DNA synthesis .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, can help modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

It’s known that quinolones cause breakage of bacterial chromosomes , which could be a potential result of this compound’s action given its structural similarity to quinolones.

Action Environment

It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by its molecular environment.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

The pyrrolidine ring in 3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is influenced by the spatial orientation of substituents and the stereogenicity of carbons . Specific interactions of this compound with particular biomolecules have not been reported in the literature.

Cellular Effects

Compounds with a pyrrolidine ring have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

3-(benzenesulfonyl)-6-methoxy-4-pyrrolidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-25-15-9-10-18-17(13-15)20(22-11-5-6-12-22)19(14-21-18)26(23,24)16-7-3-2-4-8-16/h2-4,7-10,13-14H,5-6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQYEFAAFXKTMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B2977733.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2977735.png)

![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977738.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2977739.png)

![3-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2977747.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/no-structure.png)